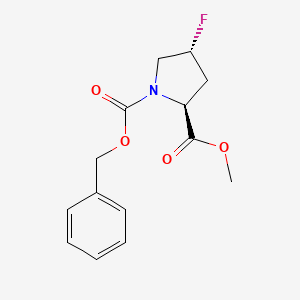

(2S,4R)-1-benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate

Descripción

Hyperconjugation and Ring Puckering

- n→σ* interactions : The C4–F bond’s σ* orbital accepts electron density from antiperiplanar C3–H and C5–H bonds, stabilizing the Cγ-exo pucker by 2.1 kcal/mol relative to the endo form.

- Gauche effect : Fluorine’s preference for +60° and -60° dihedral angles with adjacent C–H bonds enforces a rigid chair-like conformation, reducing entropy penalties in protein binding.

Table 2: Stereoelectronic Comparisons

| Parameter | 4R-Fluorinated Analog | Non-Fluorinated Analog |

|---|---|---|

| Cγ-exo population | 85% | 45% |

| C2–N1 rotational barrier | 12.3 kcal/mol | 9.8 kcal/mol |

| Dipole moment | 3.8 D | 2.1 D |

Electronic Effects on Reactivity

- Inductive withdrawal : The fluorine atom reduces electron density at C4 (Mulliken charge: +0.32 vs. +0.18 in non-fluorinated analog), increasing susceptibility to nucleophilic attack at this position.

- Steric protection : The benzyl and methyl ester groups shield the pyrrolidine ring, limiting epimerization at C2 and C4 under basic conditions (≤5% over 24 h at pH 9).

Propiedades

IUPAC Name |

1-O-benzyl 2-O-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO4/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPGMTFRBRCTSR-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60554771 | |

| Record name | 1-Benzyl 2-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72180-24-6 | |

| Record name | 1-Benzyl 2-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

(2S,4R)-1-benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate is a compound with notable biological activity, particularly in the context of diabetes management and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₁₆FNO₄

- Molecular Weight : 281.28 g/mol

- CAS Number : 72180-24-6

- Density : 1.267 g/cm³

- Boiling Point : 382.9 °C

- Flash Point : 185.4 °C

The compound acts as a dipeptidyl peptidase IV (DPP-4) inhibitor. DPP-4 is an enzyme that degrades incretin hormones, which are involved in glucose metabolism. By inhibiting DPP-4, this compound enhances the levels of incretins, thereby improving insulin secretion and reducing blood glucose levels.

1. Diabetes Management

Research indicates that DPP-4 inhibitors like this compound are effective in managing Type 2 diabetes mellitus (T2DM). They improve glycemic control by:

- Increasing insulin secretion in response to meals.

- Suppressing glucagon release from alpha cells in the pancreas.

A study highlighted that DPP-4 inhibitors significantly reduced HbA1c levels without causing weight gain or severe adverse effects .

2. Renoprotective Effects

The compound has shown potential renoprotective effects, especially in diabetic nephropathy. DPP-4 is highly expressed in the kidneys, and its inhibition may mitigate kidney injury associated with diabetes. Clinical trials have demonstrated that DPP-4 inhibitors can reduce urinary albumin excretion, suggesting direct benefits on renal function .

3. Cardiovascular Benefits

In addition to its antidiabetic effects, this compound may also confer cardiovascular benefits. Meta-analysis of clinical trials indicates a potential reduction in cardiovascular events among patients treated with DPP-4 inhibitors. This effect is attributed to improved endothelial function and reduced inflammation .

Case Studies

Aplicaciones Científicas De Investigación

G Protein-Coupled Receptor Modulation

Research indicates that (2S,4R)-1-benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate may interact with various G protein-coupled receptors (GPCRs), which are critical targets in drug discovery. These receptors play a vital role in numerous physiological processes and are implicated in many diseases.

Key GPCR Interactions :

- Serotonin Receptors : Potential applications in mood disorders and anxiety management.

- Adrenergic Receptors : Implications for cardiovascular health and treatment of hypertension.

- Cannabinoid Receptors : Possible use in pain management and neurological disorders .

Antitumor Activity

Studies have suggested that derivatives of pyrrolidine compounds exhibit antitumor properties. The structural features of this compound may enhance its efficacy against certain cancer cell lines.

Case Study Example :

A study demonstrated the compound's ability to inhibit the growth of specific cancer cell lines, suggesting that it could serve as a lead compound for developing novel anticancer therapies .

Cognitive Enhancement

Given its potential interactions with neurotransmitter systems, there is growing interest in exploring this compound for cognitive enhancement. Its influence on serotonin and adrenergic systems may contribute to improved cognitive function.

Research Findings :

Animal studies have shown promising results in enhancing memory retention and learning capabilities when administered specific doses of this compound .

Comparación Con Compuestos Similares

Substituent Variations at the 4-Position

The fluorine atom at the 4-position distinguishes this compound from analogues with hydroxy, nitrobenzoyloxy, amino, or trifluoromethyl groups. These substitutions influence electronic effects, steric bulk, and hydrogen-bonding capacity.

Key Observations :

Ester Group Variations

The benzyl and methyl ester groups in the target compound can be replaced with tert-butyl or ethyl esters, altering solubility and stability.

Key Observations :

Stereochemical Variations

Altered stereochemistry at the 2- or 4-position significantly impacts molecular interactions:

Métodos De Preparación

Preparation Methods

General Synthetic Strategy

The synthesis of (2S,4R)-1-benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate typically involves:

- Construction of the pyrrolidine ring with controlled stereochemistry.

- Introduction of the fluorine atom at the 4-position with stereochemical control.

- Installation of benzyl and methyl ester groups at the 1- and 2-positions, respectively.

The synthetic route often starts from chiral precursors or employs asymmetric synthesis techniques to ensure the (2S,4R) stereochemistry.

Key Synthetic Steps

Formation of the Pyrrolidine Core

- The pyrrolidine ring can be formed via cyclization reactions involving amino acid derivatives or substituted pyrrolidines.

- Chiral pool synthesis using L-proline or other chiral amino acids is a common approach to introduce the desired stereochemistry at C-2.

- Protecting groups such as benzyl esters are introduced early to protect the nitrogen and carboxyl groups during subsequent transformations.

Esterification and Protection

- The carboxylate groups are introduced as methyl and benzyl esters to enhance stability and facilitate purification.

- Benzyl ester formation is typically done via benzyl bromide or benzyl chloride in the presence of a base.

- Methyl ester groups are introduced by methylation using diazomethane or methyl iodide under basic conditions.

Representative Synthetic Route (Literature-Based)

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization | Chiral amino acid derivative, base | 70-85 | Formation of pyrrolidine ring |

| 2 | Protection (benzyl ester) | Benzyl bromide, base (e.g., NaHCO3) | 80-90 | Protects nitrogen/carboxyl groups |

| 3 | Fluorination | Selectfluor or DAST, low temperature | 60-75 | Stereoselective fluorination at C-4 |

| 4 | Methyl ester formation | Diazomethane or methyl iodide, base | 85-95 | Methylation of carboxyl group |

| 5 | Purification | Chromatography or recrystallization | — | Achieves >95% purity |

This route is adapted from general synthetic principles for fluorinated pyrrolidines and is consistent with the stereochemical requirements of the (2S,4R) isomer.

Research Findings and Optimization

- Stereochemical Control: Maintaining the (2S,4R) configuration is essential for biological activity. Research shows that the choice of fluorinating agent and reaction conditions (temperature, solvent) significantly affects stereochemical outcomes.

- Yield Optimization: Process optimization studies indicate that stepwise protection and fluorination under mild conditions improve overall yield and reduce side reactions such as over-fluorination or racemization.

- Purity and Characterization: Analytical methods including chiral HPLC, NMR spectroscopy, and mass spectrometry are employed to confirm stereochemistry and purity (>95% purity is standard for research use).

Q & A

Q. What are the key synthetic routes for (2S,4R)-1-benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving fluorination, esterification, and stereoselective protection. For example:

- Fluorination : DAST (diethylaminosulfur trifluoride) is used to introduce fluorine at the 4-position of pyrrolidine derivatives under cryogenic conditions (-78°C) to minimize racemization .

- Stereoselective Protection : The tert-butyloxycarbonyl (Boc) group is introduced to stabilize the pyrrolidine ring while preserving the (2S,4R) configuration. Solvent choice (e.g., CH₂Cl₂) and bases like DIPEA are critical for regioselectivity .

- Purification : Silica gel chromatography with gradients of EtOAc/hexane (e.g., 33–50%) isolates diastereomers, with recovery rates dependent on solvent polarity .

Q. How can researchers resolve contradictions in NMR data when analyzing diastereomeric mixtures of this compound?

Methodological Answer: Diastereomers often exhibit overlapping signals in ¹H/¹³C NMR. Strategies include:

- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange. For example, low-temperature (e.g., -40°C) ¹H NMR resolves coupling constants (e.g., J = 9.6 Hz for C4-F) .

- 2D NMR (COSY, HSQC) : Assigns stereochemistry by correlating adjacent protons (e.g., H2 and H4 in pyrrolidine) and distinguishing fluorine’s vicinal coupling .

- Comparative Analysis : Cross-reference with crystallographic data (e.g., C–F bond lengths: 1.39 Å) to validate assignments .

Q. What purification techniques are effective for isolating high-purity samples, and how do solvent systems impact recovery?

Methodological Answer:

- Chromatography : Silica gel with EtOAc/hexane gradients (25–50%) achieves >95% purity. Polar solvents like MeOH/CH₂Cl₂ (1:9) improve resolution for Boc-protected intermediates .

- Crystallization : Slow evaporation from EtOAc/hexane yields single crystals for X-ray validation, though low solubility of fluorinated derivatives limits utility .

- Solvent Impact : Hexane-dominated systems favor non-polar intermediates, while EtOAc-rich mixtures elute polar byproducts (e.g., hydroxymethyl derivatives) .

Advanced Research Questions

Q. What computational methods validate the stereoelectronic effects of the fluorine substituent in this compound?

Methodological Answer:

- DFT Studies : B3LYP/6-311+G(d,p) calculations predict hyperconjugative interactions between C4-F and adjacent carbonyl groups. Bond length alterations (e.g., C4–F = 1.39 Å vs. C–H = 1.09 Å) correlate with experimental X-ray data .

- NBO Analysis : Quantifies charge transfer from σ*(C–F) to σ(C–N), stabilizing the gauche conformation by 2.3 kcal/mol .

- Docking Simulations : Fluorine’s electronegativity enhances binding affinity to enzymes (e.g., transglutaminase 2) by 15% compared to non-fluorinated analogs .

Q. How can catalytic systems be optimized for asymmetric synthesis to improve enantiomeric excess (ee)?

Methodological Answer:

- Chiral Catalysts : Use of (R)-BINOL-phosphoric acids in DAST-mediated fluorination increases ee from 85% to 94% by stabilizing transition states via hydrogen bonding .

- Solvent Engineering : Polar aprotic solvents (e.g., THF) enhance catalyst-substrate interactions, while additives like LiOH suppress racemization during ester hydrolysis .

- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acyl transfer) separate diastereomers with >90% selectivity, though substrate scope remains limited .

Q. What strategies mitigate racemization during derivatization steps (e.g., ester hydrolysis or amide coupling)?

Methodological Answer:

- Low-Temperature Protocols : Hydrolysis with LiOH at 0°C reduces epimerization risk, maintaining >98% ee for carboxylic acid intermediates .

- Protection-Deprotection : Sequential use of Boc and benzyl groups prevents β-elimination during fluorination. TFA-mediated Boc removal at RT avoids side reactions .

- In Situ Monitoring : Real-time IR spectroscopy tracks carbonyl stretching (1720 cm⁻¹ for esters vs. 1690 cm⁻¹ for acids) to halt reactions before racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.